
2-Bromo-4-fluoro-1H-benzimidazole
Overview
Description
2-Bromo-4-fluoro-1H-benzimidazole is a halogenated benzimidazole derivative featuring a bromine atom at position 2 and a fluorine atom at position 4 of the benzimidazole core. The benzimidazole scaffold is a bicyclic aromatic system with two nitrogen atoms, making it a versatile pharmacophore in medicinal chemistry and materials science. This compound is of interest in drug discovery, coordination chemistry, and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-fluoroaniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce more complex biaryl or heteroaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzimidazole derivatives, including 2-Bromo-4-fluoro-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit notable activity against a range of bacteria and fungi. For instance, a study evaluated various benzimidazole derivatives for their efficacy against Staphylococcus aureus and Candida albicans, revealing that certain derivatives demonstrated minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Properties
The potential antitumor activity of benzimidazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. A recent investigation highlighted that specific benzimidazole compounds, including those related to this compound, showed significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) . Molecular docking studies suggest that these compounds interact with critical enzymes involved in cancer progression, enhancing their therapeutic potential.
Inflammatory Disease Treatment
Research has also indicated that benzimidazole compounds can be effective in treating inflammatory diseases. A patent describes the use of such compounds for developing pharmaceuticals aimed at reducing inflammation, with proposed dosages ranging from 0.01 mg to 1000 mg per day . This application underscores the versatility of this compound in therapeutic contexts.
Chemical Synthesis
Building Block in Organic Synthesis
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a valuable building block in the development of new chemical entities. The unique combination of bromine and fluorine atoms can lead to enhanced reactivity and selectivity in synthetic pathways.
Materials Science
Functional Materials
The incorporation of halogen substituents in benzimidazole derivatives has implications for materials science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The distinct electronic properties imparted by the bromine and fluorine atoms can enhance the performance characteristics of materials used in electronic applications. Research into these applications is ongoing, with promising results suggesting potential advancements in organic electronics.
Data Summary
Case Studies
-
Antimicrobial Efficacy Study
A series of benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Candida albicans. The study found that certain derivatives exhibited MIC values significantly lower than standard treatments, indicating strong antimicrobial potential . -
Antitumor Activity Investigation
A molecular docking study assessed the interaction of benzimidazole derivatives with dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells. Results showed that these compounds could effectively inhibit enzyme activity, suggesting a mechanism for their antiproliferative effects . -
Inflammatory Disease Treatment Patent
A patent outlined the preparation and use of benzimidazole compounds for treating inflammatory diseases. The proposed formulations demonstrated significant efficacy in preclinical models, paving the way for future clinical applications .
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1H-benzimidazole depends on its specific application. In biological systems, it may exert its effects through various mechanisms, such as:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit specific enzymes involved in critical biological pathways, such as kinases or proteases.
Signal Transduction Inhibition: The compound can interfere with signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole (CAS: 1231930-33-8): This compound has bromine at position 6 and fluorine at position 4, differing from the target compound’s substitution pattern (Br at 2, F at 4). Key difference: Steric effects from alkyl groups limit applications in metal coordination but may improve metabolic stability in pharmaceuticals.
- 5-Bromo-2-methyl-1H-benzimidazole (CAS: 1964-77-8): Bromine at position 5 and a methyl group at position 2 create distinct electronic and steric profiles. Key difference: Reduced polarity may decrease solubility in polar solvents compared to 2-Bromo-4-fluoro-1H-benzimidazole.
Structural and Crystallographic Comparisons
- 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole: This compound () features brominated thiophene substituents and methyl groups. X-ray crystallography reveals a monoclinic crystal system (space group P21/n) with unit cell dimensions a = 13.6796 Å, b = 9.6144 Å, c = 14.8093 Å, and β = 98.305°. The bulky thiophene groups disrupt planar packing, unlike the simpler halogenated benzimidazoles, which often form π-π stacked structures . Key difference: Thiophene substituents enable unique electronic interactions (e.g., sulfur-π contacts) absent in the target compound.
- 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole: This derivative () incorporates brominated benzyl and phenyl groups. The extended aromatic system enhances luminescent properties, which are less pronounced in mono-halogenated benzimidazoles like this compound .
Biological Activity
2-Bromo-4-fluoro-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrF N
- Molecular Weight : 227.03 g/mol
The presence of bromine and fluorine substituents enhances its lipophilicity, which is crucial for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of:
- HeLa Cells : IC values indicate potent cytotoxicity.
- A549 Cells : Effective in reducing cell viability in a dose-dependent manner.
Table 1 summarizes the antiproliferative activity against different cancer cell lines:
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It demonstrates notable antibacterial and antifungal activities, as shown in Table 2.
Table 2 summarizes the antimicrobial activity:
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. The compound acts as a catalytic inhibitor, preventing DNA relaxation and leading to cell death .
- Induction of Apoptosis : The compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which activates caspases responsible for apoptosis .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various benzimidazole derivatives including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, with a strong correlation between structural modifications and cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy was tested against a range of bacterial and fungal strains. The findings revealed that this compound not only exhibited low MIC values but also demonstrated a broader spectrum of activity compared to standard antibiotics like amikacin .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-bromo-4-fluoro-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromine and fluorine substituents can be introduced using halogenation agents (e.g., NBS for bromination) under controlled pH and temperature. Optimizing solvent polarity (e.g., DMF or DMSO) and catalysts (e.g., Pd-based catalysts) improves regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
- Key Data : Reaction yields vary between 50–80% depending on substituent positions and steric hindrance. NMR (¹H/¹³C) and LC-MS are critical for confirming structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles, with Br–C and F–C distances typically ~1.89 Å and ~1.35 Å, respectively .
- Contradictions : Discrepancies between experimental and computational (DFT) spectra may arise from crystal packing effects. Cross-validation with IR (C–N/C–Br stretches) and elemental analysis resolves ambiguities .
Q. How does the electronic nature of bromine and fluorine substituents influence the reactivity of benzimidazole derivatives?
- Methodology : Fluorine’s electronegativity increases aromatic ring electron deficiency, directing electrophilic attacks to meta positions. Bromine’s steric bulk slows substitution but enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational tools (e.g., Gaussian) model frontier molecular orbitals to predict reactive sites .
Advanced Research Questions
Q. How can researchers address low reproducibility in catalytic cross-coupling reactions involving this compound?
- Methodology :
- Parameter Screening : Use Design of Experiments (DoE) to optimize catalyst loading (e.g., 2–5 mol% Pd), ligand type (e.g., XPhos), and temperature (80–120°C).
- Contradiction Analysis : If yields fluctuate, check for moisture-sensitive intermediates or catalyst deactivation. Inert atmosphere (N₂/Ar) and rigorous solvent drying improve consistency .
Q. What strategies validate crystallographic data when anomalous bond lengths are observed in this compound derivatives?
- Methodology :
- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Mercury CSD visualizes packing interactions (e.g., Br⋯Br contacts, ~3.5 Å) that may distort bond lengths .
- Validation : Compare with Cambridge Structural Database (CSD) entries. If C–Br bonds exceed 1.95 Å, assess thermal motion (ADP analysis) or twinning artifacts .
Q. How can researchers design experiments to elucidate the biological target of this compound in anticancer studies?
- Methodology :
- Target Identification : Use affinity chromatography with tagged derivatives or computational docking (AutoDock Vina) to predict protein binding (e.g., kinase domains).
- Mechanistic Studies : Cellular assays (MTT/apoptosis) paired with siRNA knockdowns validate target involvement. For example, a 2023 study linked fluorinated benzimidazoles to tubulin polymerization inhibition via competitive binding assays .
Q. What computational approaches reconcile discrepancies between theoretical and experimental vibrational spectra of halogenated benzimidazoles?
- Methodology :
- DFT Simulations : Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate IR spectra. Scaling factors (0.96–0.98) adjust for anharmonicity.
- Empirical Refinement : Compare calculated spectra with experimental IR/Raman data. Mismatches in C–Br stretches (500–600 cm⁻¹) may indicate crystal environment effects, addressed via periodic boundary condition (PBC) models .
Q. Key Notes
Properties
IUPAC Name |
2-bromo-4-fluoro-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVFVGOZGNHPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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